9,10-Epoxy-1-octadecanol acetate
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Overview
Description
9,10-Epoxy-1-octadecanol acetate is an organic compound with the molecular formula C20H38O3. It is a derivative of octadecanol, featuring an epoxy group at the 9,10 position and an acetate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Epoxy-1-octadecanol acetate typically involves the epoxidation of 1-octadecanol followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
9,10-Epoxy-1-octadecanol acetate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of 9,10-dihydroxy-1-octadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9,10-Epoxy-1-octadecanol acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 9,10-Epoxy-1-octadecanol acetate involves its interaction with biological membranes and enzymes. The epoxy group can react with nucleophilic sites on proteins and lipids, potentially altering their function. The acetate group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane properties .
Comparison with Similar Compounds
Similar Compounds
Stearyl alcohol (1-octadecanol): A saturated fatty alcohol with similar chain length but lacking the epoxy and acetate groups.
9,10-Epoxyoctadecanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol and acetate group.
Uniqueness
9,10-Epoxy-1-octadecanol acetate is unique due to the presence of both an epoxy group and an acetate ester, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
14235-43-9 |
---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
8-(3-octyloxiran-2-yl)octyl acetate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-9-12-15-19-20(23-19)16-13-10-7-8-11-14-17-22-18(2)21/h19-20H,3-17H2,1-2H3 |
InChI Key |
FAPGZYWJMFBPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCCOC(=O)C |
Origin of Product |
United States |
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